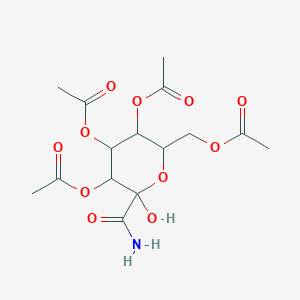
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its acetylated galactopyranosyl structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide typically involves the acetylation of galactopyranose followed by formamide introduction. One common method involves the use of acetic anhydride and sodium acetate to acetylate D-galactose, followed by the addition of formamide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamide group can be reduced to amines.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites, thereby affecting their catalytic activity . The acetyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
Uniqueness
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-beta-D-galactopyranosyl) formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity compared to other acetylated sugars. This uniqueness makes it valuable in specific applications, such as enzyme inhibition and therapeutic research .
Properties
Molecular Formula |
C15H21NO11 |
|---|---|
Molecular Weight |
391.33 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-6-carbamoyl-6-hydroxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H21NO11/c1-6(17)23-5-10-11(24-7(2)18)12(25-8(3)19)13(26-9(4)20)15(22,27-10)14(16)21/h10-13,22H,5H2,1-4H3,(H2,16,21) |
InChI Key |
UQCDSFPUJABSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid](/img/structure/B12319097.png)
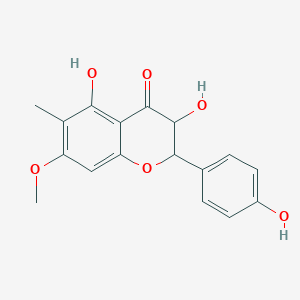
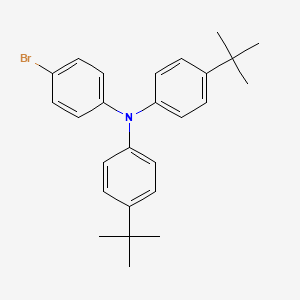
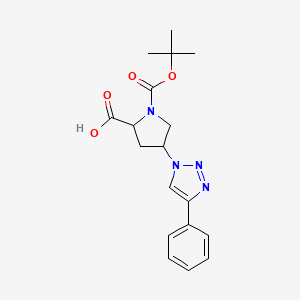
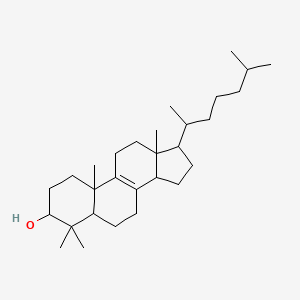
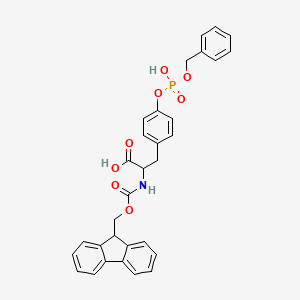
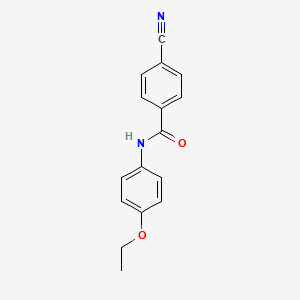
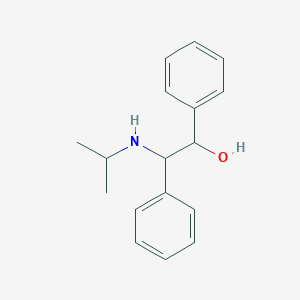

![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)
